3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the benzamido and sulfamoyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the context of its antibacterial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(4-methoxyphenyl)benzofuran and 2-(4-chlorophenyl)benzofuran share structural similarities with 3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide.
Sulfamoyl Derivatives: Compounds like N-cyclohexyl-N-ethylsulfamoylbenzamide also share the sulfamoyl functional group.
Uniqueness
What sets this compound apart is the combination of its benzofuran ring, benzamido group, and sulfamoyl group
Properties
IUPAC Name |
3-[[4-[cyclohexyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-2-27(17-8-4-3-5-9-17)33(30,31)18-14-12-16(13-15-18)24(29)26-21-19-10-6-7-11-20(19)32-22(21)23(25)28/h6-7,10-15,17H,2-5,8-9H2,1H3,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHVGAASHZAJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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